![molecular formula C20H19N5O2 B2877133 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1260931-26-7](/img/structure/B2877133.png)

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

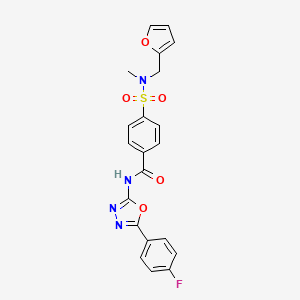

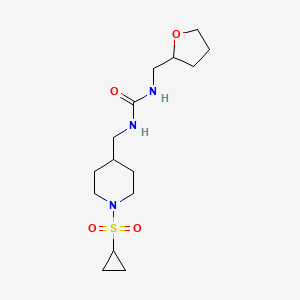

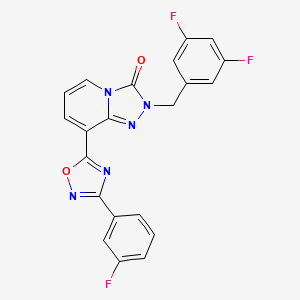

The compound “2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” is a derivative of the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one . It’s a complex organic compound that likely possesses significant biological activity, given the known activities of similar structures .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,4-triazolo[4,3-a]quinoxalin core and additional functional groups . The exact structure isn’t available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Potential as Human A3 Adenosine Receptor Antagonists

One of the primary applications of compounds related to 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is their role as human A3 adenosine receptor antagonists. Studies have demonstrated that derivatives of 1,2,4-triazolo[1,5-a]quinoxaline, a similar scaffold, show potent and selective antagonism towards human A3 adenosine receptors. Such compounds have been highlighted for their potential in treating various conditions, including neurological disorders and possibly cancer, by modulating adenosine receptor activities which are pivotal in many biological processes. The structural analysis and molecular modeling have provided insights into the interaction of these compounds with receptor sites, underscoring the importance of specific substituents for binding affinity and selectivity (Catarzi, Colotta, Varano, & Moro, 2005).

Synthesis and Structural Diversity

The synthesis and structural diversity of these compounds have been explored through various chemical methodologies, including Ugi four-component reactions and copper-catalyzed tandem reactions. These methods enable the rapid assembly of complex tricyclic scaffolds, demonstrating the versatility of the core structure for modifications and optimization towards specific biological targets. The development of diverse derivatives offers a pathway to enhancing the pharmacological profile, including potency, selectivity, and bioavailability of these molecules (An, He, Liu, Zhang, & Lu, 2017).

Potential Rapid-Onset Antidepressants

Compounds within this family have also been evaluated for their antidepressant properties. Certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown promise in reducing immobility in animal models of depression upon acute administration, suggesting their potential as novel and rapid-acting antidepressant agents. These findings highlight the therapeutic versatility of this class of compounds, extending beyond receptor antagonism to include potential applications in mood disorder treatment (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Antiallergic and Anticonvulsant Properties

Further research has identified derivatives with antiallergic and anticonvulsant properties, showcasing the broad therapeutic potential of this chemical framework. Specific compounds have been identified to inhibit antigen-induced release of histamine and exhibit potent anticonvulsant activities, offering new avenues for the treatment of allergies and epilepsy (Loev, Musser, Brown, Jones, Kahen, Huang, Khandwala, Sonnino-Goldman, & Leibowitz, 1985).

Eigenschaften

IUPAC Name |

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRKSGHVTOERKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2877053.png)

![3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2877056.png)

![4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2877059.png)

![1'-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2877063.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)

![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)